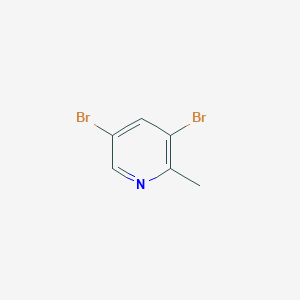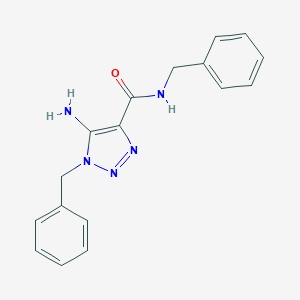
3,5-Dibromo-2-methylpyridine
Overview
Description
3,5-Dibromo-2-methylpyridine is an important intermediate in organic synthesis, which has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of this compound involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported .
Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
Physical And Chemical Properties Analysis
This compound is a white to yellow liquid or solid at room temperature. It has a molecular weight of 250.919 and a density of 1.9±0.1 g/cm3 .
Scientific Research Applications
Palladium-Catalyzed Carbonylation : A palladium-catalyzed highly regioselective one-step carbonylation of 2,5-dibromo-3-methylpyridine was reported, enabling the preparation of alkyl esters and amides with high regioselectivity. This method utilizes a novel nonphosphine-based 2,2-bipyridine ligand and has been scaled up for the production of clinical trial materials for oncologic treatments (Wu, Wong, & Poirier, 1999).
Preparation and Purification Techniques : Research on 2-Chloro-5-trichloromethylpyridine, a derivative of 3-methylpyridine, focused on its separation and purification using techniques like extraction, distillation, and chromatography, achieving a purity of over 99% (Su Li, 2005).
Electrophoretic Separation Optimization : Studies on the electrophoretic separation of methylpyridines, including 2-, 3-, and 4-methylpyridines, were conducted to understand the relationship between pH and separation efficiency, highlighting the importance of a cationic surfactant to suppress electroosmotic flow (Wren, 1991).
Microreaction Systems for 3-Methylpyridine-N-oxide Synthesis : A study on the synthesis of 3-methylpyridine-N-oxide, an intermediate in preparing nicotine insecticides, explored the use of microreaction systems for safer and more efficient production (Sang, Huang, & Xu, 2020).
Semiconducting Material from Poly(methylpyridine-2,5-diyl)s : Poly(methylpyridine-2,5-diyl)s, synthesized by dehalogenation polycondensation, were converted into semiconducting materials through chemical and electrochemical reduction (Maruyama, Zhou, Kubota, & Yamamoto, 1992).
Halogen Bonding in Crystal Engineering : The study of N-methyl-3,5-dibromopyridinium iodide revealed its crystal matrix with infinite helices bound by short C–Br⋯I halogen bonding, showing the electron acceptor ability of bromine substituents in an electron-poor pyridinium scaffold (Logothetis et al., 2004).
Biological and Chemical Characterization : A novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized and characterized for its spectroscopic, structural, electronic, and bioactive properties, showing potential biological activity (Akram et al., 2020).
Novel 3-D Complex Synthesis : The reaction of 3-methylpyridine-2,5-dicarboxylic acid with CoCl2·6H2O in aqueous solution led to a three-dimensional complex, characterized by various analytical techniques (Wang Ya-zhen, 2007).
Adenosine Receptor Ligands for Neuropathic Pain : Modifications on the amino-3,5-dicyanopyridine core produced multifaceted adenosine receptor ligands with antineuropathic activity, acting as inverse agonists and antagonists (Betti et al., 2019).
Reactivity of Halogen Atoms : The reactivity of halogen atoms in 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine was investigated, revealing substitution possibilities and opening new routes for synthesizing chloro-dihydroxypyridines (Hertog, Combe, & Kolder, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting potential targets in this pathway.
Mode of Action
It’s worth noting that brominated pyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in the presence of a catalyst.
Biochemical Pathways
Brominated pyridines are often involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
As a reagent in organic synthesis, its primary effect is likely to be the formation of new carbon-carbon bonds via cross-coupling reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-2-methylpyridine . For instance, the compound should be stored at 2-8°C to maintain its stability . Moreover, it’s crucial to handle this compound in a chemical fume hood, wearing suitable personal protective equipment .
properties
IUPAC Name |
3,5-dibromo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMNHHLYRNSTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347281 | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38749-87-0 | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)



![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)





![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)